Isotetrandrine

Description

Contextualization within Bisbenzylisoquinoline Alkaloids

Isotetrandrine is structurally classified as a bisbenzylisoquinoline alkaloid. This class of compounds is characterized by a molecular structure composed of two benzylisoquinoline units linked together. The specific arrangement and linkages of these units give rise to a vast diversity of alkaloids with a wide array of biological effects. Isotetrandrine is a diastereomer of the more well-known alkaloid, tetrandrine (B1684364), meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. This subtle difference in stereochemistry can lead to significant variations in their pharmacological profiles. These alkaloids are predominantly found in plants of the Menispermaceae family, which have a long history of use in traditional medicine.

Historical Perspectives on Isolation and Initial Characterization

The history of Isotetrandrine is intrinsically linked to that of its stereoisomer, tetrandrine. While specific details on the initial isolation and characterization of Isotetrandrine are not as extensively documented as for tetrandrine, it is understood to have been identified during the intensive phytochemical investigations of plants from the Stephania genus and other related species. Early research in the 20th century focused on isolating and elucidating the structures of the major alkaloidal components of these plants. The structural determination of these complex molecules was a significant challenge for chemists of the era, relying on classical methods of degradation and spectroscopic analysis. The definitive elucidation of the stereochemistry of Isotetrandrine and its relationship to tetrandrine was a crucial step in understanding the structure-activity relationships within this subclass of alkaloids.

Significance as a Natural Product in Contemporary Chemical Biology

In recent years, Isotetrandrine has transitioned from a mere structural curiosity to a molecule of significant interest in chemical biology and drug discovery. Its diverse pharmacological activities, including neuroprotective, anti-inflammatory, cardiovascular, and anticancer effects, have been the subject of numerous preclinical studies. The ability of Isotetrandrine to modulate multiple cellular pathways and targets makes it a valuable tool for probing complex biological processes and a promising lead compound for the development of new therapeutic agents. Its natural origin also aligns with the growing interest in leveraging the chemical diversity of the natural world for biomedical applications.

Detailed Research Findings

The therapeutic potential of Isotetrandrine is underscored by a growing body of research investigating its effects on various disease models. The following sections and tables summarize key findings in several areas of investigation.

Neuroprotective Effects

Research suggests that Isotetrandrine possesses significant neuroprotective properties. Studies have shown its potential in models of neurodegenerative diseases like Parkinson's disease. nih.gov The proposed mechanisms for these effects are multifaceted, involving the modulation of inflammatory pathways and the inhibition of apoptosis (programmed cell death) in neuronal cells. nih.gov

| Biological Effect | Mechanism of Action | Experimental Model |

|---|---|---|

| Neuroprotection | Anti-inflammatory and anti-apoptotic pathways via PI3K, ERK, and HO-1. nih.gov | In vitro and in vivo models of Parkinson's disease. nih.gov |

Anti-inflammatory Activity

Isotetrandrine has demonstrated notable anti-inflammatory effects. It can inhibit the production of pro-inflammatory mediators, such as nitric oxide and certain cytokines, which are key players in the inflammatory response. This activity is linked to its ability to interfere with critical signaling pathways within inflammatory cells.

| Biological Effect | Mechanism of Action | Experimental Model |

|---|---|---|

| Anti-inflammation | Inhibition of LPS-induced upregulation of iNOS and COX-2 protein expression. nih.gov Downregulation of pro-inflammatory cytokine expression. nih.gov | Lipopolysaccharide (LPS)-stimulated cell cultures. nih.gov |

Cardiovascular Effects

The cardiovascular system is another area where Isotetrandrine has shown promise. It exhibits vasorelaxant properties, meaning it can relax blood vessels, which is a key mechanism for lowering blood pressure. nih.gov This effect is partly attributed to its ability to block calcium channels in vascular smooth muscle cells. nih.govnih.gov

| Biological Effect | Mechanism of Action | Experimental Model |

|---|---|---|

| Vasodilation | Inhibition of calcium influx in vascular smooth muscle cells. nih.govnih.gov Interaction with α1-adrenoceptors. nih.gov | Rat aortic strips. nih.govnih.gov |

Anticancer Potential

Preliminary research has indicated that Isotetrandrine may possess anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines and may have a role in overcoming multidrug resistance, a major challenge in cancer therapy. The precise mechanisms are still under investigation but are thought to involve the modulation of various signaling pathways that control cell growth and survival.

Properties

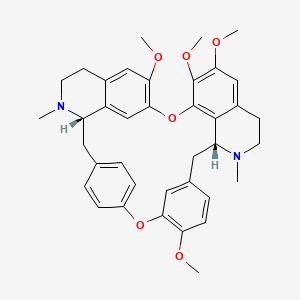

IUPAC Name |

(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTKBKWTSCPRNU-XZWHSSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316772 | |

| Record name | 1-Isotetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-57-6, 23495-90-1 | |

| Record name | 1-Isotetrandrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotetrandrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotetrandrine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isotetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOTETRANDRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T861CP2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical and Conformational Analysis of Isotetrandrine

Diastereomeric Relationship with Tetrandrine (B1684364)

Isotetrandrine and tetrandrine are diastereomers. researchgate.netnih.govresearchgate.netscilit.com This means they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at one or more chiral centers. Specifically, isotetrandrine is the C1-(R) stereoisomer of tetrandrine. This difference in stereochemistry at the chiral centers is the sole chemical distinction between the two compounds. researchgate.netnih.govresearchgate.netscilit.com The synthesis of these alkaloids can yield mixtures of diastereomers, necessitating separation techniques such as chromatography to achieve high purity. researchgate.netnih.govrsc.org

Crystal Structure and Molecular Geometry of Isotetrandrine

Key crystallographic data for isotetrandrine is summarized in the table below:

| Property | Value | Unit | Reference |

| Crystal System | Orthorhombic | - | uchile.cluchile.cl |

| Space Group | P2₁2₁2₁ | - | uchile.cluchile.cl |

| a | 12.024(2) | Å | uchile.cluchile.cl |

| b | 15.637(2) | Å | uchile.cluchile.cl |

| c | 17.553(3) | Å | uchile.cluchile.cl |

| Volume | 3300.2 | ų | uchile.cluchile.cl |

| Z | 4 | - | uchile.cluchile.cl |

| Temperature | 293 | K | uchile.cluchile.cl |

| Wavelength | 0.71073 | Å | uchile.cl |

| Diffractometer, scan mode | Broker AXS SMART CCD, φ/ω | - | uchile.cl |

Conformational Flexibility and its Implications for Molecular Recognition

As a macrocyclic compound, isotetrandrine possesses a degree of conformational flexibility despite its relatively constrained ring structure. researchgate.nettum.de This flexibility is crucial for its interactions with biological targets, a process known as molecular recognition. Computational studies, including molecular dynamics simulations, are employed to analyze the conformational landscape of such molecules. researchgate.nettum.de These studies can help to understand the different conformers that isotetrandrine can adopt and how these conformations might influence binding to proteins or other biomolecules. researchgate.nettum.de

Research comparing isotetrandrine and tetrandrine highlights the impact of stereochemistry on molecular recognition. For instance, studies investigating their interaction with G-quadruplex structures have shown differing binding affinities. nih.govresearchgate.net Tetrandrine demonstrated a higher possibility of binding to certain G-quadruplexes through hydrogen bonding, whereas isotetrandrine showed a lower possibility and appeared to have no likelihood of forming such hydrogen bonds in that context. nih.govresearchgate.net This suggests that the subtle differences in the three-dimensional arrangement of atoms between these stereoisomers lead to distinct recognition profiles with biological targets. nih.govresearchgate.net Understanding the conformational preferences and dynamics of isotetrandrine is therefore essential for elucidating its mechanisms of action and for the rational design of related compounds. researchgate.netnih.govresearchgate.net

Biosynthetic Pathways of Isotetrandrine

Precursors and Early Biosynthetic Intermediates of Bisbenzylisoquinoline Alkaloids

The biosynthesis of benzylisoquinoline alkaloids (BIAs) begins with the amino acid L-tyrosine. mdpi.comoup.comnih.govresearchgate.net. L-tyrosine is converted into two key molecules: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) mdpi.comoup.comresearchgate.netnih.govresearchgate.net.

The first committed step in the BIA pathway is the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by the enzyme norcoclaurine synthase (NCS) mdpi.comoup.comresearchgate.netnih.govresearchgate.net. This reaction yields (S)-norcoclaurine, which serves as the common precursor for a vast array of BIAs, including the bisbenzylisoquinoline types mdpi.comoup.comresearchgate.netnih.govresearchgate.net.

Following the formation of (S)-norcoclaurine, a series of modifications occur, including O- and N-methylations and hydroxylation mdpi.com. A crucial intermediate in the biosynthesis of many BIAs is N-methylcoclaurine mdpi.com. (S)-N-methylcoclaurine is considered a branch point intermediate in the formation of both aporphine (B1220529) and bisbenzylisoquinoline alkaloids mdpi.com. Another key intermediate is (S)-reticuline, which is a branch point for the biosynthesis of many BIAs in plants like those in the Ranunculales order mdpi.comoup.com. However, the biosynthesis in some plants, like the sacred lotus (B1177795) (Nelumbo nucifera), may not involve reticuline (B1680550) as a major intermediate for certain BIAs mdpi.combiorxiv.org.

The bisbenzylisoquinoline alkaloids themselves are structural dimers formed by the coupling of two benzylisoquinoline units oup.comescholarship.org. This coupling typically involves the formation of diaryl ether linkages escholarship.orgacs.orgrsc.org.

Enzymatic Transformations in Isotetrandrine Biosynthesis

Several key enzymatic steps are involved in the biosynthesis of bisbenzylisoquinoline alkaloids.

Norcoclaurine Synthase (NCS): As mentioned earlier, NCS catalyzes the initial Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine mdpi.comoup.comresearchgate.netnih.govresearchgate.net. This enzyme is a member of the pathogenesis-related 10/Bet v1 protein family researchgate.netnih.govresearchgate.net. NCS activity is crucial as it initiates the entire BIA pathway researchgate.netnih.govresearchgate.net.

O-methyltransferases (OMTs): O-methylation is a common modification in BIA biosynthesis, catalyzed by OMTs mdpi.commdpi.comfrontiersin.orguniprot.orgnih.gov. These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to hydroxyl groups on the alkaloid structures mdpi.comfrontiersin.orgnih.gov. Specific OMTs are involved in the sequential methylation steps leading to intermediates like coclaurine (B195748) and N-methylcoclaurine mdpi.comnih.govacs.org. For instance, norcoclaurine 6-O-methyltransferase (6OMT) catalyzes the conversion of (S)-norcoclaurine to (S)-coclaurine mdpi.comnih.govnih.gov.

N-methylcoclaurine 3′-hydroxylase (NMCH): This enzyme, a member of the CYP80 family of cytochrome P450 monooxygenases, catalyzes the hydroxylation of N-methylcoclaurine at the 3' position oup.comnih.govresearchgate.netcjnmcpu.com. This step is important for the formation of (S)-reticuline in some BIA pathways oup.comnih.govresearchgate.net. While reticuline is a key intermediate for many BIAs, the direct pathway to isotetrandrine might involve different coupling and modification steps of N-methylcoclaurine units or related precursors. CYP80 family enzymes are known to be involved in the formation of bisbenzylisoquinoline alkaloids through intermolecular C-O phenol (B47542) coupling reactions mdpi.comoup.commdpi.com. Specifically, CYP80A enzymes have been associated with bisbenzylisoquinoline alkaloid biosynthesis and can catalyze C-O phenol coupling of 1-benzylisoquinoline (B1618099) substrates mdpi.commdpi.com.

The formation of the bisbenzylisoquinoline structure of isotetrandrine involves the oxidative coupling of two benzylisoquinoline units, likely catalyzed by cytochrome P450 enzymes, particularly those in the CYP80 family mdpi.comoup.commdpi.commaxapress.com. This coupling creates the characteristic diaryl ether linkages escholarship.orgacs.orgrsc.org.

Stereochemical Control and Divergence Points in Biosynthetic Routes

Stereochemistry plays a critical role in the biosynthesis of BIAs, as many of these compounds, including isotetrandrine, possess chiral centers mdpi.commaxapress.com. The initial stereochemistry is established by norcoclaurine synthase (NCS), which typically catalyzes the enantioselective condensation to form (S)-norcoclaurine mdpi.comresearchgate.netresearchgate.netbbk.ac.uk. However, some plant species may produce (R)-configured norcoclaurine or related intermediates mdpi.comresearchgate.netbiorxiv.org.

The biosynthesis of bisbenzylisoquinoline alkaloids involves the coupling of two benzylisoquinoline units, and the stereochemistry of these units and the manner of their coupling determine the final stereochemistry of the dimeric alkaloid. Isotetrandrine is the C1-(R) stereoisomer of tetrandrine (B1684364) . The formation of specific bisbenzylisoquinoline stereoisomers like isotetrandrine requires precise enzymatic control over the coupling reaction and subsequent modifications.

Divergence points in the biosynthetic pathway occur after the formation of key intermediates like (S)-norcoclaurine and N-methylcoclaurine mdpi.comacs.org. From these intermediates, the pathway can branch towards the synthesis of various BIA subclasses, including aporphines and bisbenzylisoquinolines, through the action of specific tailoring enzymes mdpi.comoup.com. The type of coupling (e.g., C-C or C-O) and the specific positions involved, along with the stereospecificity of the enzymes catalyzing these reactions, dictate which specific bisbenzylisoquinoline alkaloid is formed mdpi.comoup.commdpi.commaxapress.com. While the general steps are understood, the precise enzymatic route and stereochemical control mechanisms leading specifically to isotetrandrine, as opposed to its diastereomer tetrandrine, are areas of ongoing research. Synthetic studies have explored different routes to synthesize racemic mixtures of tetrandrine and isotetrandrine, highlighting the challenges in achieving stereochemical control escholarship.orgrsc.orgacs.orgrsc.orgresearchgate.net.

Synthetic Methodologies for Isotetrandrine and Analogues

Early Synthetic Approaches to the Isotetrandrine Core Structure

Early efforts towards the synthesis of bisbenzylisoquinoline alkaloids, including isotetrandrine, often involved lengthy synthetic sequences and faced limitations in terms of stereocontrol and efficiency. The first total synthesis of tetrandrine (B1684364), its enantiomer phaeanthine, and its diastereomer isotetrandrine was reported in 1968 by Inubushi and coworkers. This approach involved more than 20 steps and featured two key reactions: copper-catalyzed Ullmann couplings for the formation of the diaryl ether moieties and Bischler-Napieralski reactions for the construction of the two benzylisoquinoline units. uni-muenchen.dersc.org The final steps included an intramolecular Bischler-Napieralski cyclization, followed by reduction and N-methylation. rsc.org A similar approach using the same key reactions was also reported in a Chinese patent. uni-muenchen.dersc.org While foundational, these early routes often resulted in racemic mixtures and were not ideal for large-scale production.

Modular Total Synthesis Strategies for Isotetrandrine

More recent synthetic strategies have adopted modular approaches to construct the bisbenzylisoquinoline framework of isotetrandrine. These strategies aim for greater efficiency, flexibility, and improved control over stereochemistry. A landmark 2020 study described an efficient racemic total synthesis of tetrandrine and isotetrandrine through four different routes, highlighting the power of modular design. rsc.orgresearchgate.netrsc.orgresearchgate.net These modular approaches typically involve the construction of the tetrahydroisoquinoline (THIQ) moieties and the formation of the diaryl ether linkages as key steps, which are then coupled to form the final macrocyclic structure. researchgate.netrsc.orgresearchgate.net

N-Acyl Pictet-Spengler Condensations in Tetrahydroisoquinoline Moiety Construction

The Pictet-Spengler reaction is a widely used method for the construction of the tetrahydroisoquinoline scaffold, a core structural unit in isotetrandrine. uni-muenchen.deresearchgate.netresearchgate.netresearchgate.netmdpi.com This reaction typically involves the condensation of a β-phenethylamine with an aldehyde or a masked aldehyde equivalent in the presence of an acid, followed by intramolecular cyclization. uni-muenchen.deresearchgate.netmdpi.com The N-acyl Pictet-Spengler reaction is a variant that utilizes acylated amine precursors, which react with aldehydes to form N-acyl iminium intermediates. uni-muenchen.deresearchgate.net These iminium ions are highly electrophilic, generally enhancing the cyclization reaction and leading to the formation of N-acylated 1,2,3,4-tetrahydroisoquinolines with the simultaneous creation of an asymmetric center at C-1. uni-muenchen.deresearchgate.net Modular syntheses of isotetrandrine have successfully employed N-acyl Pictet-Spengler condensations to access the required tetrahydroisoquinoline moieties. researchgate.netrsc.orgresearchgate.net

Copper-Catalyzed Ullmann Couplings for Diaryl Ether Formation

The diaryl ether linkage connecting the two benzylisoquinoline units is a crucial feature of isotetrandrine. Copper-catalyzed Ullmann coupling reactions are the most commonly utilized method for the construction of these diaryl ethers in the synthesis of natural products like isotetrandrine. uni-muenchen.deresearchgate.netrsc.orgresearchgate.netbohrium.comacs.org The classical Ullmann reaction, developed in the 20th century, involved reacting aryl halides with phenols in the presence of copper at high temperatures and often required strong bases. uni-muenchen.demdpi.comorganic-chemistry.org Modern synthetic strategies for isotetrandrine and other bisbenzylisoquinoline alkaloids utilize modified copper-mediated Ullmann coupling protocols. researchgate.netbohrium.comresearchgate.netnih.govthieme-connect.comacs.org These improved methods often employ different copper salts, ligands (such as bidentate ligands that enhance solubility and stability), and weaker bases, allowing for lower catalyst loadings and milder reaction temperatures. uni-muenchen.demdpi.comacs.orgbeilstein-journals.org Copper(I) bromide-dimethyl sulfide (B99878) complex with cesium carbonate as base has been reported as an effective system for these couplings in bisbenzylisoquinoline synthesis. researchgate.netresearchgate.netnih.gov

Influence of Reaction Sequence on Diastereoselectivity and Yield Optimization

Here is a table summarizing the reported outcomes of different synthetic routes:

| Route | Key Steps | Yield (%) (Racemic Mixture) | Diastereomer Ratio (Tetrandrine:Isotetrandrine) |

| 1 | Pictet-Spengler → Ullmann → Alkylation | 18 | 1:1 |

| 2 | Ullmann → Pictet-Spengler → Reductive Amination | 22 | 3:1 |

| 3 | Double Pictet-Spengler → Ullmann | 15 | 1:2 |

| 4 | Ullmann → Double Pictet-Spengler | 20 | 2:1 |

Note: Yields and ratios are approximate and based on reported racemic syntheses.

Computational Analysis of Stereochemical Outcomes in Isotetrandrine Synthesis

Computational analysis has been employed to rationalize the observed differences in diastereomeric specificities in isotetrandrine synthesis. researchgate.netrsc.orgresearchgate.net In silico conformational analysis of macrocyclic intermediates formed during crucial intramolecular Pictet-Spengler condensations has provided insights into the stereochemical outcomes. researchgate.net These computational studies help to understand how the stereochemistry of existing chiral centers and the pre-organization of chiral starting materials can influence the formation of new stereocenters during cyclization events. uni-muenchen.deresearchgate.net By analyzing the putative cationic intermediates and transition states, computational methods can shed light on the factors that favor the formation of one diastereomer over the other. researchgate.netfrontiersin.orgescholarship.org

Design and Synthesis of Novel Isotetrandrine Analogues as Mechanistic Probes

The synthesis of novel isotetrandrine analogues is an important area of research, particularly for investigating the mechanism of action of these compounds and exploring their potential biological activities. uni-muenchen.deresearchgate.net By systematically modifying the structure of isotetrandrine, researchers can probe the relationship between structural features and biological effects. These analogues can serve as mechanistic probes to understand how isotetrandrine interacts with biological targets. uni-muenchen.deresearchgate.net Synthetic strategies for these analogues often build upon the modular approaches developed for the parent compound, allowing for the introduction of different substituents or modifications to the core structure or the diaryl ether linkages. uni-muenchen.deresearchgate.netacs.org For example, modifications targeting potentially metabolically labile groups, such as the methoxy (B1213986) group at C-12, have been explored to design analogues with altered properties. uni-muenchen.de The design and synthesis of truncated analogues based on intermediates of the isotetrandrine route have also been pursued to develop less complex compounds with potentially high biological activity. uni-muenchen.de

Molecular and Cellular Mechanisms of Isotetrandrine Action

Modulation of Ion Channels and Transporters

Isotetrandrine has been shown to modulate the activity of several ion channels and transporters, significantly impacting cellular calcium homeostasis and contributing to the reversal of multi-drug resistance.

Calcium Channel Regulatory Mechanisms

Isotetrandrine influences cellular calcium dynamics through its effects on calcium channels. It has been reported to inhibit voltage-gated L-type calcium channels, which are crucial for calcium influx in various cell types, including smooth muscle cells. nih.gov Studies indicate that this inhibition can be nonreversible. nih.gov Furthermore, Isotetrandrine affects intracellular calcium release. Unlike its isomer tetrandrine (B1684364), Isotetrandrine has been shown to disrupt intracellular Ca²⁺ release. nih.gov This action on both extracellular influx via L-type channels and intracellular store release highlights its comprehensive impact on calcium signaling. nih.govphysiology.org Its ability to modulate calcium channels is considered a significant factor in its pharmacological profile, including effects on vascular smooth muscle contraction. biosynth.comcymitquimica.com

Two-Pore Channel (TPC) Interaction and Endolysosomal Trafficking Modulation

Isotetrandrine is recognized as a potent inhibitor of Two-Pore Channels (TPCs). uni-goettingen.de TPCs are ligand-gated cation-selective ion channels primarily located on the membranes of acidic organelles such as endosomes, lysosomes, and endolysosomes. researchgate.net By inhibiting TPCs, Isotetrandrine affects endolysosomal calcium signaling and disrupts endolysosomal trafficking. uni-goettingen.debidd.group TPCs play a vital role in the endolysosomal system, which is involved in processes like viral entry and tumor cell migration. uni-muenchen.de The modulation of TPCs by Isotetrandrine suggests its potential to interfere with cellular processes that rely on proper endolysosomal function. uni-muenchen.de

P-Glycoprotein (P-gp) Inhibition and Multi-Drug Resistance Reversal Mechanisms

A significant mechanism of action for Isotetrandrine is its ability to inhibit P-Glycoprotein (P-gp), an efflux transporter often implicated in multi-drug resistance (MDR) in cancer cells. nih.gov By inhibiting P-gp, Isotetrandrine can reverse P-gp-mediated MDR in various cancer cell lines. researchgate.netscispace.comdntb.gov.ua This inhibition prevents the efflux of chemotherapeutic drugs by P-gp, thereby increasing intracellular drug concentrations and restoring sensitivity in resistant cells. nih.gov This action makes Isotetrandrine a subject of interest as a potential chemosensitizer in cancer therapy. nih.govscispace.com

Regulation of Signal Transduction Pathways

Isotetrandrine also modulates key signal transduction pathways involved in inflammation and cellular responses.

Nuclear Factor-kappa B (NF-κB) Pathway Downregulation

Isotetrandrine demonstrates inhibitory effects on the Nuclear Factor-kappa B (NF-κB) pathway. chemfaces.comnih.govnih.govresearchgate.net The NF-κB pathway is a crucial regulator of immune and inflammatory responses, controlling the expression of numerous genes involved in these processes. bio-rad.com Studies have shown that Isotetrandrine can largely decrease the expression of both NF-κB and phosphorylated NF-κB. nih.govresearchgate.net This downregulation of NF-κB activation contributes to its anti-inflammatory properties. chemfaces.comnih.gov

Phosphodiesterase Enzyme Activity Inhibition

Isotetrandrine has been noted for its ability to inhibit phosphodiesterase activity. scbt.com Phosphodiesterases are enzymes that break down cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important secondary messengers involved in numerous cellular processes, including muscle contraction and neurotransmitter release. scbt.comtandfonline.com By inhibiting these enzymes, isotetrandrine can influence the intracellular levels of these cyclic nucleotides, thereby modulating downstream signaling pathways. scbt.com

G-protein-regulated Phospholipase A2 (PLA2) Enzyme Antagonism

Isotetrandrine is recognized as an antagonist of G-protein-regulated phospholipase A2 (PLA2) enzymes. amegroups.orgnih.gov PLA2 enzymes are crucial in the hydrolysis of phospholipids, leading to the release of fatty acids, including arachidonic acid, which are precursors to various signaling molecules like eicosanoids. nih.govnih.gov G-proteins, particularly heterotrimeric G proteins, are involved in the activation of certain PLA2 isoforms. nih.govbiologists.com By interfering with the G-protein-mediated activation of PLA2, isotetrandrine can modulate the release of arachidonic acid and subsequent downstream signaling events. nih.govnih.govnih.gov This antagonism has been observed to affect processes such as membrane tubule formation and trafficking from organelles like the Golgi complex and endosomes. nih.govnih.govpitt.edu Studies have indicated that isotetrandrine specifically disrupts Gβ subunit activation of cytoplasmic PLA2 activities. nih.gov

Induction and Modulation of Cellular Processes

Isotetrandrine has been shown to induce and modulate various cellular processes, including programmed cell death (apoptosis) and the cellular response to oxidative stress.

Apoptosis Induction Mechanisms (e.g., ER stress, JNK/caspase pathway activation, mitochondrial events)

Research indicates that isotetrandrine can induce apoptosis through several mechanisms. While some studies on related compounds like tetrandrine provide insights into potential pathways, the specific mechanisms for isotetrandrine involve the activation of caspase cascades. researchgate.net Caspases are a family of proteases that play a central role in the execution phase of apoptosis. nih.gov Activation of initiator caspases (e.g., caspase-8 and -9) and effector caspases (e.g., caspase-3 and -6) is a hallmark of apoptosis induction. researchgate.net

Studies on related bisbenzylisoquinoline alkaloids, such as tetrandrine, have also implicated the involvement of pathways like the JNK (c-Jun NH2-terminal kinase) pathway and mitochondrial events in apoptosis induction. researchgate.netnih.gov The JNK pathway is a stress-activated protein kinase pathway that can promote apoptosis in response to various stimuli. nih.gov Mitochondrial events, such as the release of cytochrome c, are also critical in initiating the intrinsic apoptotic pathway, leading to caspase activation. nih.govnih.gov While direct evidence linking isotetrandrine specifically to ER stress-mediated apoptosis was not prominently found in the search results, ER stress is a known inducer of apoptosis and can interact with other pro-apoptotic pathways. nih.gov

Oxidative Stress Response Modulation

Isotetrandrine has demonstrated the ability to modulate the cellular response to oxidative stress. chemfaces.comsemanticscholar.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates or repair the resulting damage.

Reactive Oxygen Species (ROS) Generation Suppression

Isotetrandrine has been shown to suppress the generation of reactive oxygen species (ROS). chemfaces.comnih.gov Excessive ROS production can lead to cellular damage and contribute to the pathogenesis of various diseases. By reducing ROS levels, isotetrandrine can protect cells from oxidative damage. This effect has been observed in studies investigating its protective effects against oxidant-induced injury. chemfaces.comnih.gov

Nrf2/Heme Oxygenase-1 (HO-1) Pathway Activation

A key mechanism by which isotetrandrine modulates oxidative stress is through the activation of the Nrf2/Heme Oxygenase-1 (HO-1) pathway. chemfaces.comnih.govnih.govresearcher.life The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1). amegroups.orgnih.gov Upon exposure to oxidative stress or other stimuli, Nrf2 is released from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs) in the promoter regions of target genes, including HO-1. amegroups.orgnih.gov HO-1 is an enzyme involved in the degradation of heme, which produces biliverdin, carbon monoxide, and free iron, all of which have antioxidant and anti-inflammatory properties. amegroups.orgnih.gov

Studies have shown that isotetrandrine increases the expression of HO-1 and promotes the nuclear translocation of Nrf2. chemfaces.comnih.govnih.gov This activation of the Nrf2/HO-1 pathway is associated with the inactivation of Keap1 and the phosphorylation of upstream kinases such as extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK). chemfaces.comnih.govnih.gov Inhibition of ERK or JNK has been shown to abolish isotetrandrine-induced Nrf2 activation and HO-1 expression, highlighting the involvement of these MAPK pathways in the process. chemfaces.comnih.gov The cytoprotective effects of isotetrandrine against oxidative damage are significantly linked to this Nrf2-mediated HO-1 upregulation. chemfaces.comnih.govnih.gov

Glutathione (B108866) Homeostasis Preservation

Research indicates that Isotetrandrine possesses antioxidant activity and its protective effects against oxidative stress may involve the preservation of glutathione levels. A study suggested that the compound's ability to preserve glutathione levels plays a significant role in cellular protection against oxidative damage neobioscience.com. Glutathione (GSH) is a crucial tripeptide antioxidant in cells, involved in maintaining redox balance and protecting against reactive oxygen species and electrophiles uni-freiburg.deuni-freiburg.denih.gov. Maintaining glutathione homeostasis is vital for cellular function and protection uni-freiburg.dewikipedia.org.

Stimulation of Bone Marrow Activity and Leukocyte Production

Isotetrandrine has been reported to influence the hematopoietic system. Its role in increasing leukocyte counts has been documented, particularly in the context of treating conditions like aplastic anemia neobioscience.com. The proposed mechanism involves the stimulation of bone marrow activity, which in turn promotes the production of white blood cells neobioscience.com. Leukocytes, or white blood cells, are essential components of the immune system and are produced in the bone marrow.

Inhibition of Membrane Tubule Formation and Intracellular Trafficking

Studies have demonstrated that Isotetrandrine can inhibit the formation of membrane tubules and disrupt intracellular trafficking pathways. Isotetrandrine (ITD) effectively prevented brefeldin A (BFA)-induced tubule formation from the Golgi complex, trans-Golgi network (TGN), and endosomes. It also inhibited retrograde trafficking to the endoplasmic reticulum (ER). This inhibitory effect is potent and rapid.

The mechanism is thought to involve the inhibition of G-protein-regulated phospholipase A2 (PLA2) enzymes. These enzymes have been implicated in tubule-mediated trafficking. Inhibition of BFA-stimulated tubule formation from the Golgi complex showed an IC50 of approximately 10-20 μM. For BFA-stimulated TGN tubulation, the IC50 was slightly lower, around 5 μM. Treatment with Isotetrandrine alone can lead to the fragmentation and dilation of the Golgi complex, although cisternae remain stacked.

| Cellular Compartment Affected | Stimulating Agent | Isotetrandrine IC50 (approx.) | Effect Observed |

| Golgi complex | Brefeldin A (BFA) | 10-20 μM | Inhibition of membrane tubule formation, retrograde trafficking |

| Trans-Golgi Network (TGN) | Brefeldin A (BFA) | 5 μM | Inhibition of membrane tubule formation |

| Endosomes | Brefeldin A (BFA) | Not specified (Inhibited) | Inhibition of membrane tubule formation |

Astrocyte Cytotoxicity Reduction by Aquaporin 4 (AQP4) Binding Inhibition

Isotetrandrine has shown promise in reducing astrocyte cytotoxicity, particularly in the context of Neuromyelitis Optica (NMO). NMO is an autoimmune disease where antibodies, specifically NMO-IgG, target Aquaporin 4 (AQP4) on astrocytes, leading to cytotoxicity. Studies have demonstrated that Isotetrandrine can block the binding of NMO-IgG to AQP4. This inhibition of binding occurs without affecting the expression or function of AQP4 itself. By blocking NMO-IgG binding, Isotetrandrine can inhibit NMO-IgG-dependent complement-mediated cytotoxicity. The IC50 for blocking NMO-IgG binding to astrocyte AQP4 and inhibiting complement-mediated cytotoxicity was found to be approximately 3 μM.

| Target Interaction | Isotetrandrine IC50 (approx.) | Effect Observed |

| NMO-IgG binding to AQP4 | 3 μM | Blockade of binding |

| Complement-mediated cytotoxicity (NMO-IgG dependent) | 3 μM | Inhibition of cytotoxicity |

Pharmacological Research Areas: Mechanistic Insights

Anti-inflammatory Mechanistic Investigations

Research into the anti-inflammatory mechanisms of isotetrandrine has revealed its ability to modulate key signaling pathways involved in the inflammatory response. Studies have shown that isotetrandrine can suppress lipopolysaccharide (LPS)-induced inflammation both in vitro and in vivo. A primary mechanism identified is the inactivation of the MAPK (Mitogen-Activated Protein Kinases) and NF-κB (Nuclear Factor-kappa B) signaling pathways. chemfaces.com These pathways are crucial regulators of genes involved in LPS-induced acute lung injury (ALI). chemfaces.com

Furthermore, isotetrandrine has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in cellular models stimulated with LPS. chemfaces.com This suppression of cytokine production contributes to its anti-inflammatory effects. Direct inhibition of NF-κB, a key regulator of inflammation, has been observed, with isotetrandrine reducing p-NF-κB expression. It also downregulates the mRNA levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes central to inflammatory processes. researchgate.net

Isotetrandrine's anti-inflammatory action may also involve the inhibition of tissue oxidative injury, which is often intertwined with inflammation. chemfaces.com Additionally, isotetrandrine has been identified as a specific inhibitor for G-protein activation of PLA2 (Phospholipase A2), an enzyme involved in the release of arachidonic acid, a precursor to inflammatory mediators. karger.comglobalauthorid.com

Anticancer Mechanistic Investigations

Isotetrandrine has demonstrated potential anticancer effects through various mechanisms, including the inhibition of proliferation, angiogenesis, migration, and the modulation of chemoresistance. Studies have shown that isotetrandrine exhibits cytotoxic effects against several cancer cell lines.

In lung cancer, specifically the A549 adenocarcinoma cell line, isotetrandrine has shown anti-proliferative activity with a reported IC50 value. For glioblastoma, research on U87MG cells indicated that isotetrandrine could inhibit cell growth.

Table 1: Isotetrandrine's Anti-proliferative Effects on Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Effect |

| Lung Cancer | A549 | 52 ± 1.97 | Anti-proliferative |

| Glioblastoma | U87MG | 20 | Inhibitory effect on cell proliferation |

Isotetrandrine may interfere with cancer cell proliferation, the cell cycle, and induce apoptosis. Its anti-tumor mechanisms are reported to involve the inhibition of various inflammatory mediators. Research suggests that isotetrandrine can influence the activation of the kinase Akt and mitochondrial events, which are relevant to its anticancer properties. researchgate.netmdpi.com Some studies indicate that isotetrandrine, or its analogs, can sensitize drug-resistant leukemia cells by inhibiting P-glycoprotein, a protein associated with multidrug resistance. researchgate.netmdpi.com Enhanced anticancer properties have been linked to a greater ability to reduce proliferation of drug-resistant leukemia cells and induce cell death in liver cancer cells compared to tetrandrine (B1684364). researchgate.net

While the provided text mentions angiogenesis and migration in the context of anticancer effects, detailed mechanistic insights specifically for isotetrandrine on these processes are limited in the provided snippets. However, related compounds like tetrandrine have been shown to inhibit angiogenesis and migration nih.gov, and general mechanisms in cancer include the inhibition of factors like VEGF and MMPs nih.gov. Chemoresistance in cancer can involve multiple mechanisms, including the deregulation of cell death pathways and activation of survival pathways like PI3K/AKT/mTOR, as well as the role of proteins like Bcl-2 and NF-κB mdpi.comnih.gov.

Antioxidative Mechanistic Investigations

Isotetrandrine has demonstrated antioxidative properties and protective effects against oxidative stress in cellular models. nih.gov Studies using tert-butyl hydroperoxide (t-BHP)-induced oxidative damage in HepG2 cells have helped elucidate its mechanisms. chemfaces.comnih.govnih.govtjnpr.org

Isotetrandrine was found to suppress cytotoxicity, reactive oxygen species (ROS) generation, and glutathione (B108866) depletion induced by t-BHP. chemfaces.comnih.govnih.gov A key mechanism involves the significant increase in the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) and the nuclear translocation of factor-erythroid 2 p45-related factor 2 (Nrf2). chemfaces.comnih.govnih.gov The nuclear translocation of Nrf2 induced by isotetrandrine is associated with the inactivation of Keap1, a negative regulator of Nrf2, and the phosphorylation of both extracellular signal-regulated protein kinase (ERK) and c-Jun NH2-terminal kinase (JNK). chemfaces.comnih.govnih.gov This dissociation of Nrf2 from the Nrf2-Keap1 complex, mediated by ERK and JNK activation and Keap1 inactivation, leads to the upregulation of HO-1 expression, thereby ameliorating oxidative damage. chemfaces.comnih.govnih.gov The cytoprotective effect of isotetrandrine was abolished by inhibitors of HO-1, ERK, and JNK, further supporting this pathway. nih.gov

Table 2: Mechanistic Effects of Isotetrandrine on Oxidative Stress in HepG2 Cells (t-BHP-induced)

| Effect | Mechanistic Insight |

| Suppression of Cytotoxicity | Associated with upregulation of HO-1 and Nrf2 pathway activation. chemfaces.comnih.govnih.gov |

| Reduced Reactive Oxygen Species (ROS) | Associated with upregulation of HO-1 and Nrf2 pathway activation. chemfaces.comnih.govnih.gov |

| Reduced Glutathione Depletion | Associated with cellular protection against oxidative damage. |

| Increased Heme Oxygenase-1 (HO-1) Expression | Upregulated via Nrf2 nuclear translocation. chemfaces.comnih.govnih.gov |

| Increased Nrf2 Nuclear Translocation | Associated with Keap1 inactivation and phosphorylation of ERK and JNK. chemfaces.comnih.govnih.gov |

Antiviral Mechanistic Investigations

While isotetrandrine is reported to possess antiviral properties chemfaces.comnih.govnih.gov, detailed mechanistic investigations, such as specific viral entry inhibition or TPC (Two-Pore Channel) modulation, are not extensively described in the provided search results. Some studies mention antiviral activity in the context of its other properties chemfaces.comnih.govnih.gov, but the specific mechanisms are not elaborated upon within these snippets. Research on related compounds like tetrandrine has explored TPC modulation researchgate.net, but a direct link and detailed mechanism for isotetrandrine in antiviral contexts via TPCs or viral entry are not clearly established in the provided information.

Immunomodulatory Mechanistic Investigations

Isotetrandrine has demonstrated immunomodulatory effects, including influencing T cell proliferation. ontosight.ai It has been shown to inhibit the proliferation of T cells, an effect that was reported to be stronger than that of tetrandrine. researchgate.netresearchgate.net

The inhibition of T cell proliferation by isotetrandrine is linked to the downregulation of NF-κB signaling pathways. Molecular mechanism investigations showed that isotetrandrine significantly decreased the expression of p-NF-κB and NF-κB in T cells. researchgate.net This suggests that the absolute configuration of isotetrandrine may influence its anti-proliferation effects in human T cells via different regulation of NF-κB compared to tetrandrine. researchgate.net

Isotetrandrine's immunomodulatory effects may also involve influencing cytokine production. Analogues of tetrandrine, including isotetrandrine, have been shown to inhibit the production of IL-1 and TNF-α from stimulated human peripheral blood mononuclear cells. amegroups.cn This effect is mediated, at least in part, through transcriptional regulation of the mRNA expression of these cytokine genes. amegroups.cn

In the context of neuromyelitis optica (NMO), isotetrandrine has been identified as a blocker for the binding of NMO-IgG to astrocyte aquaporin 4 (AQP4). karger.com This binding is a primary factor in NMO pathogenesis, leading to complement-mediated cellular cytotoxicity and inflammation. karger.com Isotetrandrine inhibited NMO-IgG binding to AQP4 without affecting AQP4 expression or function. karger.com It also blocked NMO-IgG-dependent complement-mediated cytotoxicity. karger.com Furthermore, isotetrandrine inhibited the downstream inflammatory response marker NF-κB in a dose-dependent manner in this context. karger.com

Neuroprotective Mechanistic Investigations

Recent studies have highlighted the neuroprotective potential of isotetrandrine, particularly in models of neurodegenerative diseases like Parkinson's disease (PD). researchgate.netnih.govmdpi.com Its neuroprotective effects appear to be mediated through anti-inflammation and antiapoptosis pathways. researchgate.netnih.gov

In a zebrafish model of PD induced by 6-hydroxydopamine (6-OHDA), isotetrandrine improved locomotor deficiency and reduced apoptosis. researchgate.netnih.gov In vitro studies using BV2 microglia cells showed that isotetrandrine inhibited LPS-induced upregulation of inflammatory markers such as iNOS, COX-2 protein expression, and the mRNA expression of iL-6, inos, cox-2, and cd11b. researchgate.netnih.gov

The neuroprotection offered by isotetrandrine might involve pathways such as PI3K, ERK, and HO-1. researchgate.netnih.govms-editions.cl Pharmacological validation with inhibitors of PI3K (LY294002), ERK (LY32141996), and HO-1 (SnPP) partially abolished the neuroprotective effect of isotetrandrine in the zebrafish model. researchgate.netnih.gov This suggests that these pathways contribute to its effects against neuroinflammation and oxidative stress in this model. researchgate.net

Isotetrandrine's neuroprotective mechanisms may also involve regulating Ca2+ and K+ channels, maintaining intracellular calcium homeostasis, and reducing neuronal and glial cell damage caused by Ca2+ overload. mdpi.com It may also regulate central neurotransmitter transport and metabolism, inhibit neuroinflammation, improve vascular endothelial dysfunction, decrease oxidative stress, and regulate autophagy. mdpi.com These mechanisms are often interconnected, indicating that isotetrandrine can exert neuroprotective effects through multiple targets and pathways. mdpi.com

Table 3: Proposed Neuroprotective Mechanisms of Isotetrandrine

| Mechanism | Associated Pathways/Targets | Model System(s) Used |

| Anti-neuroinflammation | Inhibition of iNOS, COX-2, IL-6, inos, cox-2, cd11b expression; PI3K, ERK pathways. researchgate.netnih.gov | BV2 cells, Zebrafish PD model. researchgate.netnih.gov |

| Antiapoptosis | PI3K, ERK, HO-1 pathways. researchgate.netnih.gov | Zebrafish PD model. researchgate.netnih.gov |

| Reduced Oxidative Stress | HO-1, Nrf2, ERK, JNK pathways. chemfaces.comnih.govnih.gov | HepG2 cells, Zebrafish PD model. chemfaces.comresearchgate.netnih.govnih.govnih.gov |

| Regulation of Calcium/Potassium Channels | Maintaining intracellular calcium homeostasis. mdpi.com | Not specified in detail. mdpi.com |

| Regulation of Neurotransmitter Metabolism | Modulating central neurotransmitter transport and metabolism. mdpi.com | Not specified in detail. mdpi.com |

| Improvement of Vascular Endothelial Function | Not specified in detail. mdpi.com | Not specified in detail. mdpi.com |

| Regulation of Autophagy | Not specified in detail. mdpi.com | Not specified in detail. mdpi.com |

Structure Activity Relationship Sar Studies of Isotetrandrine and Analogues

Influence of Stereochemistry on Biological Activity

The stereochemistry of bisbenzylisoquinoline alkaloids like Isotetrandrine and Tetrandrine (B1684364) plays a significant role in their biological activities. Isotetrandrine and Tetrandrine are diastereomers, differing in the absolute configuration at their chiral centers (C-1 and C-1'). Tetrandrine has (1S,1'S) configuration, while Isotetrandrine has (1R,1'S) configuration uni-muenchen.de.

Studies comparing Isotetrandrine and Tetrandrine have shown differences in their effects on various biological targets, including NF-κB, calcium channels, and radical scavenging activity. For instance, Isotetrandrine demonstrated a stronger inhibitory effect on the proliferation of human T cells compared to Tetrandrine, which was linked to different regulatory effects on NF-κB nih.gov. Specifically, 10 μM of Isotetrandrine significantly decreased the expression of p-NF-κB and NF-κB in MOLT-4 and MOLT-4/DNR T cells, whereas the same concentration of Tetrandrine only slightly inhibited the phosphorylation of p-NF-κB with minimal impact on NF-κB expression nih.gov.

While some studies suggest that antiproliferative properties might be largely independent of relative stereochemistry, this requires further investigation through dedicated SAR studies uni-muenchen.de.

Data on the comparative effects of Isotetrandrine and Tetrandrine on NF-κB and T cell proliferation:

| Compound | Cell Line | Concentration (μM) | Effect on p-NF-κB Expression | Effect on NF-κB Expression | IC₅₀ (μM) against MOLT-4 cells | IC₅₀ (μM) against MOLT-4/DNR cells | IC₅₀ (μM) against ConA-activated PBMC (healthy) | IC₅₀ (μM) against ConA-activated PBMC (dialysis patients) |

| Isotetrandrine | MOLT-4 | 10 | Largely decreased | Largely decreased | 2.19 ± 0.27 | 2.28 ± 0.33 | 1.29 ± 0.14 | 1.55 ± 0.26 |

| Isotetrandrine | MOLT-4/DNR | 10 | Largely decreased | Largely decreased | - | - | - | - |

| Tetrandrine | MOLT-4 | 10 | Slightly inhibited | Little influence | 4.43 ± 0.22 | 3.62 ± 0.22 | 1.91 ± 0.22 | 3.03 ± 0.28 |

| Tetrandrine | MOLT-4/DNR | 10 | Slightly inhibited | Little influence | - | - | - | - |

Interactive table:

Impact of Substitutions on Pharmacological Potency and Metabolic Stability

Modifications to the chemical structure of Isotetrandrine and its analogues, such as alterations to methoxy (B1213986) groups or the diaryl ether bridge, can significantly impact their pharmacological potency and metabolic stability uni-muenchen.debonviewpress.comresearchgate.netnih.gov. The presence and position of methoxy groups on the aromatic rings are crucial structural elements in bisbenzylisoquinoline alkaloids acs.org.

SAR studies often explore the effect of replacing methoxy groups with other substituents or modifying the diaryl ether linkages that connect the two benzylisoquinoline units uni-muenchen.deacs.org. These modifications can influence binding affinity to target proteins, cellular uptake, and susceptibility to metabolic enzymes. For instance, the synthesis of diaryl ethers can be achieved through various coupling reactions, and the efficiency of these reactions can be affected by the substituents on the aromatic rings, particularly the presence of electron-rich methoxy groups uni-muenchen.de.

While specific detailed research findings on the impact of every possible substitution on Isotetrandrine's activity are extensive and varied depending on the biological target, the general principle in SAR is that even subtle changes in functional groups can lead to significant differences in potency, selectivity, and pharmacokinetic properties.

Role of Macrocyclic Ring Systems in Protein Binding and Functional Modulation

Isotetrandrine, like other bisbenzylisoquinoline alkaloids, possesses a macrocyclic ring system formed by the two benzylisoquinoline moieties linked by diaryl ether bridges uni-muenchen.deacs.org. This macrocyclic structure imparts a degree of conformational constraint compared to linear molecules nih.govmdpi.comd-nb.info.

The macrocyclic ring system plays a crucial role in the compound's ability to bind to protein targets and modulate their function nih.govmdpi.com. The constrained conformation can preorganize the molecule into a shape favorable for binding to specific protein pockets or interfaces, potentially leading to higher affinity and selectivity nih.govmdpi.com. Macrocycles are particularly interesting for targeting challenging protein surfaces, such as protein-protein interaction interfaces, which often lack deep binding pockets suitable for small molecules mdpi.comd-nb.info.

SAR studies involving macrocyclic systems often investigate the effect of ring size, the nature of the linkers (e.g., diaryl ether bridges), and the presence of substituents on the macrocycle's conformation and its interaction with proteins nih.govmdpi.com. The rigidity and three-dimensional shape conferred by the macrocycle can lead to more energetically favorable binding due to reduced entropy loss upon binding nih.gov.

Computational and In Silico Approaches to SAR Elucidation

Computational and in silico approaches have become increasingly valuable tools in the SAR elucidation of compounds like Isotetrandrine uel.ac.ukcolab.wsresearchgate.net. These methods utilize computer simulations and mathematical algorithms to study the relationship between molecular structure and biological activity japsonline.comresearchgate.net.

Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are employed to predict binding modes, estimate binding affinities, and identify key structural features responsible for activity bonviewpress.comjapsonline.comresearchgate.net. In silico studies can help rationalize experimental findings, guide the design of new analogues with improved properties, and prioritize compounds for synthesis and biological testing bonviewpress.comresearchgate.net.

For example, computational analysis has been used to understand the differences in diastereomeric specificity observed during the synthesis of Tetrandrine and Isotetrandrine. Molecular modeling can provide insights into how different conformers of macrocycles interact with protein targets, which is particularly challenging due to their conformational flexibility. In silico studies can also be integrated with computational studies to calculate chemical descriptors and perform energy minimization, further aiding SAR analysis bonviewpress.com.

These computational methods complement experimental SAR studies by providing molecular-level insights into the interactions between Isotetrandrine or its analogues and their biological targets japsonline.com.

Advanced Analytical Methodologies for Isotetrandrine Research

Chromatographic Purification Techniques

Chromatography plays a critical role in separating isotetrandrine from complex matrices and purifying it for further study. Various chromatographic approaches are employed depending on the research objective and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the purity assessment and quantification of isotetrandrine in research. Analytical HPLC is employed to determine the purity of isolated isotetrandrine samples. For instance, in one study, analytical HPLC showed a single peak for isolated isotetrandrine at a retention time of 18.63 minutes, indicating a purity of 99.5%. karger.com This demonstrates the effectiveness of HPLC in assessing the purity of isotetrandrine obtained through purification processes like High-Speed Counter-Current Chromatography (HSCCC). karger.com

HPLC methods for isotetrandrine analysis often utilize reversed-phase columns, such as a Kromasil ODS-1 (5 μM, 4.6 × 200 mm). karger.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and an aqueous solution, such as 0.01% triethylamine. karger.com Gradient elution programs are commonly used to optimize separation, with varying ratios of acetonitrile over time. karger.com Detection is often performed at a specific wavelength, such as 280 nm. karger.com

HPLC is also crucial for the quantitative analysis of isotetrandrine in various samples. researchgate.netoup.com The development and validation of HPLC methods ensure accuracy and reliability in determining the concentration of isotetrandrine. saspublishers.comiaea.org Parameters such as linearity, precision, limits of detection (LOD), and limits of quantification (LOQ) are assessed during method validation. saspublishers.comiaea.org

High-Speed Counter-Current Chromatography (HSCCC) for Separation and Purification

High-Speed Counter-Current Chromatography (HSCCC) is a valuable preparative technique for the separation and purification of isotetrandrine, particularly from natural sources. HSCCC is a support-free liquid-liquid chromatography method that minimizes sample loss due to irreversible adsorption, making it suitable for crude extracts. researchgate.nettautobiotech.com

Research has shown that HSCCC can successfully isolate and purify isotetrandrine. karger.com For example, isotetrandrine with a purity exceeding 99% has been obtained using HSCCC separation under optimized conditions. karger.com The selection of a suitable two-phase solvent system is critical for successful HSCCC separation, aiming for ideal partition coefficient (K) values for the target compounds. tautobiotech.com While specific solvent systems for isotetrandrine were not detailed in all results, HSCCC commonly utilizes solvent systems composed of immiscible liquids, such as combinations of hexane, ethyl acetate, methanol (B129727), and water. tautobiotech.comresearchgate.net The dry extract obtained from initial extraction steps can be directly introduced into the HSCCC system for separation. researchgate.net

Reversed-Phase Chromatography (RPC)

Reversed-Phase Chromatography (RPC) is a widely employed liquid chromatography technique that separates analytes based on hydrophobic interactions. coriolis-pharma.comazolifesciences.com In RPC, the stationary phase is typically non-polar, such as silica (B1680970) with bonded alkyl chains (e.g., C8 or C18), while the mobile phase is polar, usually a mixture of water (often buffered) and a water-miscible organic solvent like methanol or acetonitrile. coriolis-pharma.comazolifesciences.comsepscience.com

RPC is a versatile technique capable of separating a broad range of compounds, including nonpolar, polar, ionizable, and ionic substances. chromatographyonline.com It is frequently used in the pharmaceutical industry and research due to its reproducibility and ability to achieve good resolutions for both closely related and structurally distinct molecules. coriolis-pharma.comazolifesciences.com Reversed-phase HPLC (RP-HPLC) is a common implementation of RPC. coriolis-pharma.comazolifesciences.com The choice of mobile phase and column is crucial for effective separation in RPC. sepscience.com

Extraction and Sample Preparation Methodologies

Efficient extraction and sample preparation are essential steps before the chromatographic analysis of isotetrandrine from complex matrices, such as plant materials. Various techniques are employed to isolate and enrich isotetrandrine from the sample.

Microwave-Assisted Extraction (MAE) is a promising technique for extracting plant constituents, offering advantages such as simplicity, short extraction time, and low solvent consumption. oup.comresearchgate.net MAE has been used for the extraction of bisbenzylisoquinoline alkaloids, including isotetrandrine, from sources like Stephania cepharantha. researchgate.netoup.com Optimized MAE procedures may involve using specific solvents, such as dilute hydrochloric acid, at controlled temperatures and microwave power for a defined duration. researchgate.netoup.com

Solid-Phase Extraction (SPE) is often coupled with extraction techniques like MAE for further purification and concentration of the target analytes. researchgate.netoup.comnih.govnih.gov SPE helps in cleaning up the sample matrix and preconcentrating the compounds of interest before chromatographic analysis. nih.govnih.gov For the extraction and purification of alkaloids, including isotetrandrine, from plant extracts, SPE using cation-exchange polymeric cartridges has been employed, resulting in satisfactory recoveries. researchgate.net The combination of MAE and SPE has been shown to provide satisfactory cleanup efficiency compared to other extraction methods. researchgate.net

Other extraction methods mentioned in research include Soxhlet extraction and ultrasonic-assisted extraction (UAE), although MAE-SPE has demonstrated advantages in certain applications. researchgate.netoup.com

Spectroscopic and Spectrometric Techniques for Research-Oriented Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for the research-oriented structural elucidation of isotetrandrine. These methods provide detailed information about the molecular structure and characteristics of the compound.

Mass Spectrometry (MS) is a central technique for the analysis of molecular structures, providing accurate molecular weight information and enabling structural characterization through fragmentation analysis. mdpi.comrfi.ac.uknih.gov High-resolution MS can determine the accurate mass of intact molecular ions, allowing for the assignment of a molecular formula. mdpi.comnih.gov Tandem MS (MS/MS) is used to break down molecular ions into fragment ions, providing crucial data for structural elucidation. mdpi.comrfi.ac.uknih.gov MS is highly sensitive and can be coupled with separation techniques like chromatography. mdpi.comnih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is a common ionization technique used in conjunction with chromatographic separation for the structural elucidation of isotetrandrine. karger.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the detailed structure of organic compounds. karger.commdpi.comrfi.ac.ukanu.edu.au NMR provides information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei. anu.edu.au Both 1D and 2D NMR techniques are used in structural elucidation. anu.edu.au The combination of ESI-MS and NMR spectra has been successfully used for the structural elucidation of isotetrandrine fractions obtained from purification processes. karger.com

Other spectroscopic techniques, such as UV-Vis spectroscopy, are also used in conjunction with chromatography for detection and structural characterization. anu.edu.auutas.edu.au While UV-Vis detection in HPLC is limited to compounds with sufficient UV chromophores, it remains a valuable tool in the analysis pipeline. utas.edu.aunih.gov

Future Directions in Isotetrandrine Research

Elucidation of Novel Molecular Targets and Pathways

While some targets and pathways influenced by isotetrandrine have been identified, a comprehensive understanding of its molecular targets is still evolving. Research indicates that isotetrandrine can inhibit the activation of NF-κB, a crucial regulator in inflammatory and proliferative processes. nih.gov Studies have shown that isotetrandrine significantly decreased the expression of both p-NF-κB and NF-κB in T cells, demonstrating a stronger inhibitory effect compared to tetrandrine (B1684364) in certain cell lines. nih.govresearchgate.netresearchgate.net

Isotetrandrine has also been recognized as a specific inhibitor for G-protein activation of PLA2 enzymes, which are involved in signal-mediated secretory responses and membrane tubule formation. nih.govkarger.commolbiolcell.org It has been shown to inhibit brefeldin A-induced tubule formation from the Golgi complex and retrograde trafficking. nih.govmolbiolcell.org Furthermore, isotetrandrine has demonstrated antioxidative effects by upregulating heme oxygenase-1 expression through the activation of the Nrf2 pathway, involving the dissociation of Nrf2 from the Nrf2-Keap1 complex via activation of ERK and JNK and inactivation of Keap1. chemfaces.com It has also been suggested to inhibit MAPK and NF-κB activation in models of LPS-induced acute lung injury. chemfaces.com

Despite these findings, the exact molecular target(s) for all of isotetrandrine's observed effects are not fully known, highlighting the need for further investigation to precisely identify the proteins and pathways it interacts with. nih.gov

The following table summarizes some reported inhibitory effects of isotetrandrine:

| Target/Pathway | Effect | Notes | Source |

| NF-κB signaling | Inhibition | Decreased expression of p-NF-κB and NF-κB in T cells | nih.govresearchgate.netresearchgate.net |

| G-protein activated PLA2 | Inhibition | Disrupts Gβ subunit activation | nih.govkarger.commolbiolcell.org |

| Membrane tubule formation | Inhibition | Prevents BFA-induced tubulation from Golgi, TGN, and endosomes | nih.govmolbiolcell.org |

| Nrf2 pathway | Activation | Upregulates heme oxygenase-1 expression via Nrf2-Keap1 dissociation | chemfaces.com |

| MAPK activation | Inhibition | Observed in LPS-induced ALI model | chemfaces.com |

Future research should employ advanced techniques such as proteomics, chemical genetics, and high-throughput screening to systematically identify novel protein binding partners and delineate the complete network of pathways modulated by isotetrandrine.

Development of Structure-Based Drug Design Strategies for Enhanced Analogues

Isotetrandrine's distinct stereochemistry at the chiral centers, compared to tetrandrine, influences its biological activity, particularly its anti-proliferative effects on human T cells via differential regulation of NF-κB. nih.govresearchgate.net This highlights the importance of structural features in determining its pharmacological profile. Structure-based drug design (SBDD) offers a powerful approach to design and optimize new therapeutic agents based on the 3D structures of their biological targets. domainex.co.ukdrugdiscoverynews.comgardp.org

Given the known structure of isotetrandrine and the emerging information about its targets, SBDD can be applied to design enhanced analogues with improved potency, selectivity, and pharmacokinetic properties. domainex.co.ukdrugdiscoverynews.com This involves utilizing techniques such as molecular docking and dynamics simulations to predict how modifications to the isotetrandrine structure might affect its binding affinity and interactions with target proteins. drugdiscoverynews.comgardp.org

Previous studies on tetrandrine analogues have shown that structural modifications can lead to improved anticancer properties and reduced toxicity. nih.govresearchgate.net For instance, novel tetrandrine analogues have been synthesized and evaluated, demonstrating enhanced ability to reduce proliferation of drug-resistant leukemia cells and induce cell death in liver cancer cells, linked to influences on Akt activation and mitochondrial events. nih.gov These findings support the potential of designing isotetrandrine analogues with tailored pharmacological profiles. Future work should focus on obtaining high-resolution structural data of isotetrandrine in complex with its identified targets to facilitate rational design of analogues with optimized interactions.

Applications in Chemical Biology and Advanced Mechanistic Probe Development

Isotetrandrine's biological activities and its relatively well-defined structure make it a valuable scaffold for applications in chemical biology and the development of advanced mechanistic probes. Chemical biology utilizes small molecules as tools to perturb and study biological processes in living systems. mpg.demdpi.comembl.org

Given that isotetrandrine is known to inhibit specific protein activities like PLA2 and modulate pathways like NF-κB and Nrf2, it can be chemically modified to create probes for studying these targets and pathways in situ. nih.govmolbiolcell.orgchemfaces.com For instance, attaching fluorescent tags or other labels to isotetrandrine could allow researchers to visualize its distribution in cells, track its interaction with target proteins, and monitor the downstream effects on cellular processes in real-time. mpg.demdpi.comnih.gov

The development of activity-based protein profiling (ABPP) probes based on isotetrandrine could help identify and characterize its enzymatic targets directly in complex biological mixtures. mdpi.com Furthermore, isotetrandrine could serve as a starting point for developing optogenetic tools or other chemical tools that allow for precise temporal and spatial control over the activity of its targets. These advanced probes would be invaluable for dissecting the intricate mechanisms of various biological processes and validating the roles of isotetrandrine's targets in health and disease.

Q & A

Q. What are the primary mechanisms by which isotetrandrine modulates multidrug resistance (MDR) in cancer cells, and how can these mechanisms be experimentally validated?

Isotetrandrine reverses MDR by inhibiting P-glycoprotein (P-gp) activity, thereby increasing intracellular accumulation of chemotherapeutic agents like doxorubicin (DOX) . To validate this, researchers can:

- Use fluorescent substrates (e.g., Rhodamine 123) to measure P-gp efflux activity via flow cytometry.

- Perform competitive inhibition assays with verapamil (a known P-gp inhibitor) as a positive control.

- Quantify DOX accumulation in resistant cell lines (e.g., MCF-7/ADR) using HPLC or fluorescence microscopy .

Q. How does isotetrandrine suppress LPS-induced inflammation, and what key signaling pathways should be prioritized for mechanistic studies?

Isotetrandrine inhibits MAPK (p38, JNK, ERK) and NF-κB pathways, reducing pro-inflammatory cytokine release (e.g., TNF-α, IL-6) . Methodological approaches include:

- Western blotting to assess phosphorylation levels of MAPK/NF-κB components.

- Luciferase reporter assays to measure NF-κB transcriptional activity.

- ELISA or multiplex cytokine profiling to quantify inflammatory mediators in vitro (e.g., RAW 264.7 macrophages) and in vivo (e.g., murine acute lung injury models) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between isotetrandrine’s anti-inflammatory and neuroprotective effects in different disease models?

Discrepancies may arise from tissue-specific signaling or dose-dependent effects. To address this:

- Conduct comparative transcriptomics/proteomics across models (e.g., LPS-induced inflammation vs. Parkinson’s disease).

- Use isoform-specific inhibitors/knockdowns (e.g., siRNA for MAPK subtypes) to isolate pathway contributions.

- Validate findings in primary cell cultures (e.g., microglia for neuroinflammation vs. alveolar macrophages for lung injury) .

Q. How can researchers optimize in vitro-to-in vivo translation of isotetrandrine’s pharmacokinetic and pharmacodynamic properties?

Key considerations include:

- Bioavailability : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models and correlate with in vitro IC50 values.

- Metabolic Stability : Perform hepatic microsomal assays to identify major metabolites.

- Dose-Response Calibration : Employ PK/PD modeling to align dosing regimens across species (e.g., murine vs. humanized models) .

Q. What methodologies are recommended to assess isotetrandrine’s potential off-target effects in complex biological systems?

- Target Profiling : Use kinase/GPCR screening panels to identify unintended interactions.

- CRISPR-Cas9 Gene Editing : Validate specificity by generating P-gp/MAPK knockout cell lines and testing isotetrandrine’s efficacy.

- High-Content Imaging : Monitor cellular viability, apoptosis (Annexin V/PI staining), and organelle integrity (e.g., mitochondrial membrane potential) .

Methodological Guidance for Experimental Design

Q. How should researchers design dose-escalation studies for isotetrandrine in combinatorial therapies with chemotherapeutic agents?

- Synergy Analysis : Use Chou-Talalay combination index (CI) to determine additive/synergistic effects with DOX or paclitaxel.

- Toxicity Thresholds : Establish maximum tolerated doses (MTD) in preclinical models via staggered dosing (e.g., 5–50 mg/kg in mice).

- Resistance Monitoring : Track P-gp expression longitudinally using qPCR or immunohistochemistry .

Q. What statistical approaches are appropriate for analyzing isotetrandrine’s dual role in apoptosis and autophagy regulation?

- Multivariate Analysis : Apply ANOVA with post-hoc tests to compare apoptosis (caspase-3 activity) and autophagy (LC3-II/I ratio) markers across treatment groups.

- Time-Series Modeling : Use mixed-effects models to capture dynamic interactions between pathways.

- Machine Learning : Cluster omics data to identify co-regulated genes/proteins .

Data Interpretation and Validation

Q. How can conflicting results regarding isotetrandrine’s cytotoxicity in normal vs. cancer cells be reconciled?

- Selectivity Index (SI) Calculation : Compare IC50 values in cancer (e.g., HepG2) vs. normal (e.g., LO2 hepatocytes) cells.

- Mechanistic Profiling : Assess ROS generation, DNA damage (γ-H2AX foci), and cell cycle arrest (flow cytometry) in both cell types.

- In Vivo Toxicity : Evaluate organ-specific histopathology (e.g., liver/kidney function tests) in treated animals .

Q. What validation criteria should be applied to ensure reproducibility in isotetrandrine’s reported anti-fibrotic effects?

- Blinded Studies : Use independent labs to replicate findings in primary fibroblasts or animal models (e.g., CCl4-induced liver fibrosis).

- Multi-Omics Cross-Validation : Integrate RNA-seq, proteomics, and metabolomics data to confirm pathway modulation.

- Positive/Negative Controls : Include reference compounds (e.g., pirfenidone for fibrosis) and vehicle-treated cohorts .

Retrosynthesis Analysis